N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(4-((2-Methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule characterized by a benzodioxole carboxamide core linked to a substituted pyrimidine moiety. This structural architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic stacking and hydrogen bonding are critical.
Properties
IUPAC Name |
N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-3-10-28-21-12-20(23-14(2)24-21)25-16-5-7-17(8-6-16)26-22(27)15-4-9-18-19(11-15)30-13-29-18/h4-9,11-12H,3,10,13H2,1-2H3,(H,26,27)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKRNUCYOODGFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews the compound's biological properties, focusing on its anticancer, anti-inflammatory, and antioxidant activities, supported by data from various studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 342.36 g/mol
- CAS Number : Not specified in the available literature.
Anticancer Activity
Several studies have highlighted the anticancer potential of benzodioxole derivatives, including the compound . The following table summarizes key findings regarding its efficacy against various cancer cell lines:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Hep3B | 2.5 | Induces G2-M phase arrest | |
| MCF7 | 5.0 | Inhibits cell proliferation | |
| A549 | 3.0 | Triggers apoptosis |
The compound demonstrated significant cytotoxicity against Hep3B liver cancer cells, with an IC50 value of 2.5 µM, indicating a strong potential for further development as an anticancer agent. Flow cytometry analysis revealed that treatment with this compound led to a notable decrease in the G1 phase fraction, suggesting its role in cell cycle modulation.
Anti-inflammatory Activity
The anti-inflammatory properties of benzodioxole derivatives have also been explored. In vitro assays indicated that the compound effectively reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. The following table summarizes these findings:
These results suggest that the compound may exert anti-inflammatory effects through the inhibition of cytokine synthesis, which is crucial in inflammatory responses.
Antioxidant Activity
Antioxidant activity was assessed using the DPPH radical scavenging assay. The compound showed a significant capacity to neutralize free radicals, which is essential for preventing oxidative stress-related diseases. The following table presents the results:
| Concentration (µM) | DPPH Scavenging (%) |
|---|---|
| 10 | 65 |
| 20 | 80 |
| 50 | 90 |
At a concentration of 50 µM, the compound exhibited an impressive 90% scavenging activity, indicating its potential as a natural antioxidant.
Case Studies
In a recent study published in Heterocyclic Communications, researchers synthesized several benzodioxole derivatives and evaluated their biological activities, including the one discussed here. The study concluded that compounds with similar structures showed promising anticancer and antioxidant effects, reinforcing the need for further exploration into their therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties can be contextualized against structurally related benzodioxole-carboxamide derivatives:
Structural and Computational Insights
- Crystallography: MDC and ADC () exhibit monoclinic crystal systems with energy gaps of 3.54–3.96 eV, suggesting stable electronic configurations. The target compound’s propoxy group may alter packing efficiency compared to methoxy or nitro substituents.
- Hydrogen Bonding : describes a V-shaped benzodioxole derivative with O—H···N interactions, a feature likely shared by the target compound, influencing solubility and target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
